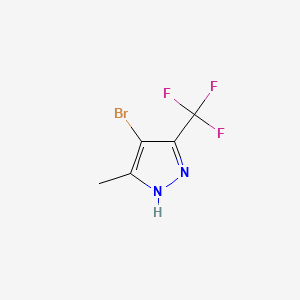

4-Bromo-3-Methyl-5-(Trifluoromethyl)-1h-Pyrazole

Description

Properties

IUPAC Name |

4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrF3N2/c1-2-3(6)4(11-10-2)5(7,8)9/h1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSOUBXNWWZCNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371358 | |

| Record name | 4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60061-68-9 | |

| Record name | 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60061-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-methyl-5-(trifluoromethyl)pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-Methyl-5-(Trifluoromethyl)-1H-Pyrazole

CAS Number: 60061-68-9

This technical guide provides a comprehensive overview of 4-Bromo-3-Methyl-5-(Trifluoromethyl)-1H-Pyrazole, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development and agrochemical research. This document outlines its chemical and physical properties, synthesis and purification protocols, spectroscopic data, and potential applications.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder or solid.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 60061-68-9 | [1] |

| Molecular Formula | C5H4BrF3N2 | [1] |

| Molecular Weight | 229.00 g/mol | |

| Melting Point | 89-90 °C to 105.0-109.0 °C | |

| Boiling Point (Predicted) | 242.0 ± 35.0 °C | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Solubility | Soluble in organic solvents such as methanol, chloroform, and dimethyl sulfoxide. | [1] |

Synthesis and Purification

The synthesis of this compound typically involves the cyclocondensation of a suitable hydrazine with a 1,3-dicarbonyl compound, followed by bromination. While specific, detailed industrial synthesis protocols are proprietary, a general laboratory-scale synthesis can be conceptualized based on established pyrazole synthesis methodologies.

A plausible synthetic route involves the reaction of 3-methyl-β-dichloroethanecarboxamide with a potassium alkoxide.[2] Another common approach for creating the pyrazole ring is through the reaction of 1,1,1-trifluoro-4-methoxy-alken-2-ones with appropriate hydrazines, followed by bromination of the pyrazole ring using a brominating agent like N-bromosuccinimide (NBS).[2]

General Experimental Protocol for Synthesis (Illustrative):

A generalized procedure for the synthesis of a similar pyrazole derivative, which could be adapted for this specific compound, is as follows:

-

Hydrazone Formation: An appropriate aldehyde or ketone is reacted with hydrazine hydrate in a suitable solvent like methanol. The reaction mixture is stirred at room temperature until the formation of the hydrazone is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: A β-nitrostyrene derivative is then added to the reaction mixture. The mixture is stirred at room temperature for an extended period (e.g., 72 hours) to allow for the cyclization reaction to proceed.

-

Workup and Initial Purification: Water is added to the reaction mixture to precipitate the crude product. The solid is collected by vacuum filtration and washed.

-

Recrystallization: The crude product is then purified by recrystallization from a suitable solvent, such as methanol, to yield the purified pyrazole derivative.

Purification:

Purification of pyrazole derivatives is commonly achieved through recrystallization or column chromatography.[3] A patent describing a general method for purifying pyrazoles suggests converting them into their acid addition salts, which can then be crystallized from an organic solvent to remove impurities.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in the public domain. However, based on the analysis of similar fluorinated pyrazole derivatives, the expected spectral characteristics are outlined below. Researchers should perform their own analytical characterization to confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a signal for the N-H proton of the pyrazole ring and a singlet for the methyl group protons. The exact chemical shifts would depend on the solvent used.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbon atoms of the pyrazole ring, the methyl group, and the trifluoromethyl group. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR is a crucial technique for characterizing this compound and is expected to show a singlet for the trifluoromethyl group.

Infrared (IR) Spectroscopy:

The IR spectrum would likely exhibit characteristic absorption bands for N-H stretching, C-H stretching of the methyl group, C=N and C=C stretching of the pyrazole ring, and strong C-F stretching bands associated with the trifluoromethyl group.

Mass Spectrometry (MS):

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (229.00 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one bromine atom (approximately equal intensity for M and M+2 peaks).

Applications in Research and Development

This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the fields of drug discovery and agrochemical research. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups. The trifluoromethyl group often enhances the metabolic stability and binding affinity of a molecule to its biological target.

Potential Applications:

-

Pharmaceuticals: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4] This compound could be used as a key intermediate in the synthesis of novel therapeutic agents.

-

Agrochemicals: Many commercial herbicides and insecticides contain a pyrazole core.[5][6] The unique substitution pattern of this molecule makes it a candidate for the development of new crop protection agents. For instance, a similar compound, 4-Bromo-5-[(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole, has shown potential herbicidal activity.[5]

Experimental Workflows and Signaling Pathways

Currently, there is a lack of publicly available data on the specific biological targets or signaling pathways modulated by this compound. To elucidate its biological activity, a series of in vitro and in vivo experiments would be necessary. A generalized experimental workflow for screening such a compound for potential anticancer activity is presented below.

Generalized Workflow for Anticancer Activity Screening:

Caption: A generalized workflow for evaluating the potential anticancer activity of a novel compound.

This workflow illustrates the logical progression from initial synthesis and in vitro screening to more detailed mechanism of action studies and eventual in vivo evaluation. The data obtained from these experiments would be crucial for understanding the therapeutic potential of this compound and for designing future derivatives with improved properties.

Note on Signaling Pathways:

Without specific biological data, creating a diagram for a signaling pathway directly involving this compound would be speculative. However, many pyrazole-containing drugs are known to be kinase inhibitors. If experimental data were to suggest such activity, a diagram illustrating its interaction with a specific kinase cascade (e.g., MAPK/ERK or PI3K/Akt pathway) could be constructed.

Safety Information

This compound is an irritant and should be handled with appropriate safety precautions. Direct contact with skin and eyes should be avoided. When handling this compound, it is essential to wear personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide serves as a starting point for researchers and scientists interested in this compound. Further experimental investigation is required to fully characterize its properties and unlock its potential in various applications.

References

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Bromo-5-[(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-3-Methyl-5-(Trifluoromethyl)-1H-Pyrazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-Bromo-3-Methyl-5-(Trifluoromethyl)-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science.

Core Physicochemical Properties

This compound is a white crystalline solid at room temperature.[1] Its structural features, including a bromine atom, a methyl group, and a trifluoromethyl group attached to a pyrazole core, contribute to its unique chemical characteristics and biological activities. The trifluoromethyl group, in particular, is known to enhance lipophilicity and metabolic stability in drug candidates.[2][3]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound. Data has been compiled from various sources, and ranges are provided where discrepancies exist in the literature.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄BrF₃N₂ | [1][4][5] |

| Molecular Weight | 229.00 g/mol | [4][5] |

| CAS Number | 60061-68-9 | [1][4] |

| Appearance | White to light yellow crystalline solid/powder | [1] |

| Melting Point | 89 - 114 °C | [1][4] |

| Boiling Point | 242.0 ± 35.0 °C (Predicted) | [1][4] |

| Density | 1.803 ± 0.06 g/cm³ (Predicted) | [1][4] |

| Solubility | Soluble in methanol, chloroform, and dimethyl sulfoxide | [1] |

| pKa | 9.83 ± 0.50 | [4] |

| LogP (XLogP3) | 2.5 | [4] |

| Flash Point | 100.2 °C | [1][4] |

| Refractive Index | 1.483 | [1][4] |

| Vapor Pressure | 0.054 mmHg at 25°C | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common strategy involves the construction of the substituted pyrazole ring followed by selective bromination.

General Synthesis Workflow

The diagram below illustrates a generalized workflow for the synthesis of the target compound, highlighting the key stages from starting materials to the final product.

Caption: Generalized synthesis workflow for this compound.

Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)

This protocol describes a common method for introducing a bromine atom at the 4-position of the pyrazole ring.[2]

Objective: To synthesize this compound from 3-Methyl-5-(Trifluoromethyl)-1H-pyrazole.

Materials:

-

3-Methyl-5-(Trifluoromethyl)-1H-pyrazole

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (or other suitable aprotic solvent)

-

Stirring apparatus

-

Reaction flask

-

Standard workup and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Reaction Setup: Dissolve 1 equivalent of 3-Methyl-5-(Trifluoromethyl)-1H-pyrazole in a suitable solvent such as acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Slowly add 1.0 to 1.1 equivalents of N-Bromosuccinimide (NBS) to the solution at room temperature. The reaction may be mildly exothermic.

-

Reaction Monitoring: Stir the mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

-

Purification: Purify the resulting crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Biological Activities and Potential Applications

Pyrazole derivatives are a significant class of heterocyclic compounds known for a wide spectrum of biological activities.[3] The specific combination of substituents in this compound makes it a valuable building block and a compound of interest for various applications.

Key Application Areas:

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of more complex molecules with potential antiviral and anticancer properties.[1]

-

Agrochemicals: Pyrazole derivatives are used in the development of herbicides, fungicides, and insecticides.[3] The trifluoromethyl group is often found in agrochemical compounds.[3]

-

Medicinal Chemistry Research: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.[2] For instance, related pyrazole structures have shown potential in modulating ATPase activity and exhibiting antiparasitic effects.[2] Derivatives have also been investigated as potent anti-gram-positive bacterial agents.[6]

Structure-Activity Relationship Logic

The diagram below outlines the logical relationship between the key structural features of the molecule and its potential biological activities.

Caption: Relationship between molecular features and potential applications.

References

- 1. chembk.com [chembk.com]

- 2. 4-Bromo-3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazole| [benchchem.com]

- 3. 4-Bromo-5-[(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound - CAS:60061-68-9 - Sunway Pharm Ltd [3wpharm.com]

- 6. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-3-Methyl-5-(Trifluoromethyl)-1H-Pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of the heterocyclic compound 4-Bromo-3-Methyl-5-(Trifluoromethyl)-1H-Pyrazole. The document details the key physicochemical properties, provides a putative synthesis protocol, and outlines the analytical techniques essential for its characterization. A significant focus is placed on the interpretation of spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, this guide explores the potential biological relevance of trifluoromethyl-substituted pyrazoles by examining the well-established signaling pathway of a structurally related drug, providing a framework for future research and development.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. The introduction of a trifluoromethyl group and a bromine atom into the pyrazole scaffold, as in this compound, can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This makes it a compound of interest for the development of novel pharmaceuticals and agrochemicals.[1] Accurate structure elucidation is the fundamental first step in the discovery and development pipeline, ensuring the correct identification and characterization of the molecule's properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and for predicting its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₅H₄BrF₃N₂ | [1] |

| Molecular Weight | 229.00 g/mol | [2] |

| Appearance | White to light yellow crystalline solid/powder | [1] |

| Melting Point | 105.0 to 109.0 °C | [1] |

| Boiling Point (Predicted) | 242.0 ± 35.0 °C | [1] |

| Solubility | Soluble in organic solvents such as methanol and chloroform. |

Synthesis and Characterization

Putative Synthesis Workflow

The synthesis of this compound likely involves a multi-step process, beginning with the formation of a substituted pyrazole ring, followed by bromination. A plausible workflow is outlined below.

Experimental Protocol: General Procedure for the Synthesis of Substituted Pyrazoles

The following is a general protocol for the synthesis of substituted pyrazoles, which can be adapted for the synthesis of the title compound.

Materials:

-

1,1,1-Trifluoro-2,4-pentanedione

-

Methylhydrazine

-

N-Bromosuccinimide (NBS)

-

Appropriate solvent (e.g., ethanol, acetic acid)

-

Silica gel for column chromatography

Step 1: Synthesis of 3-Methyl-5-(trifluoromethyl)-1H-pyrazole

-

Dissolve 1,1,1-Trifluoro-2,4-pentanedione in a suitable solvent such as ethanol.

-

Slowly add methylhydrazine to the solution at room temperature.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-Methyl-5-(trifluoromethyl)-1H-pyrazole.

Step 2: Synthesis of this compound

-

Dissolve the 3-Methyl-5-(trifluoromethyl)-1H-pyrazole intermediate in a suitable solvent (e.g., acetic acid).

-

Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for several hours, monitoring by TLC.

-

Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by recrystallization or column chromatography.

Spectroscopic Data for Structure Elucidation

The definitive confirmation of the structure of this compound requires a combination of spectroscopic techniques. Although experimental spectra for this specific compound are not widely published, the expected data can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | A singlet for the N-H proton (if not exchanged with solvent), and a singlet for the methyl (CH₃) protons. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and trifluoromethyl groups. |

| ¹³C NMR | Signals for the five carbon atoms of the pyrazole ring and the methyl group. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts of the ring carbons will be indicative of their electronic environment. |

| ¹⁹F NMR | A singlet for the three equivalent fluorine atoms of the trifluoromethyl group. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely show the loss of Br, CF₃, and other small fragments. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C-H stretching (around 2900-3000 cm⁻¹), C=N and C=C stretching in the pyrazole ring (around 1400-1600 cm⁻¹), and strong C-F stretching bands (around 1100-1300 cm⁻¹). |

Potential Biological Activity and Signaling Pathway

While the specific biological activity of this compound has not been extensively studied, many pyrazole derivatives exhibit significant pharmacological effects. For instance, the pyrazole-containing drug Ruxolitinib is a potent inhibitor of the Janus kinase (JAK) family of enzymes, which are key components of the JAK-STAT signaling pathway.[3][4][5][6][7] This pathway is crucial in mediating cellular responses to a variety of cytokines and growth factors and its dysregulation is implicated in various diseases, including myeloproliferative neoplasms and inflammatory conditions.[8][9][10][11][12]

The JAK-STAT Signaling Pathway: A Target for Pyrazole-Based Drugs

The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in the activation of gene transcription.

Pathway Description:

-

Cytokine Binding: A cytokine binds to its specific receptor on the cell surface.

-

JAK Activation: This binding event activates the associated Janus kinases (JAKs).

-

STAT Phosphorylation: The activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.

-

Dimerization and Translocation: Phosphorylated STATs form dimers and translocate into the nucleus.

-

Gene Transcription: Inside the nucleus, the STAT dimers bind to specific DNA sequences, initiating the transcription of target genes involved in cell proliferation, differentiation, and immune responses.

A pyrazole-containing inhibitor like Ruxolitinib can block the activity of JAKs, thereby preventing the phosphorylation of STATs and inhibiting the downstream signaling cascade. Given the structural similarities, it is plausible that this compound could also exhibit inhibitory activity against kinases or other enzymes, making it a candidate for further biological evaluation.

Conclusion

This technical guide has provided a detailed framework for the structure elucidation of this compound. While a complete experimental dataset is not yet available in the literature, the compiled physicochemical properties, a putative synthesis protocol, and predicted spectroscopic data serve as a valuable resource for researchers. The exploration of the JAK-STAT signaling pathway as a potential target for pyrazole derivatives highlights the therapeutic potential of this class of compounds. Further experimental work is necessary to fully characterize this molecule and explore its biological activities, which could lead to the development of novel therapeutic agents.

References

- 1. chembk.com [chembk.com]

- 2. scbt.com [scbt.com]

- 3. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PathWhiz [pathbank.org]

- 5. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling - Personalized Medicine in Oncology [personalizedmedonc.com]

- 6. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]

- 7. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 4-Bromo-3-Methyl-5-(Trifluoromethyl)-1H-Pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic and physical data for the compound 4-Bromo-3-Methyl-5-(Trifluoromethyl)-1H-pyrazole. Due to the limited availability of comprehensive experimental data in publicly accessible literature, this document outlines the known properties and presents a generalized experimental workflow for its synthesis and characterization based on common practices for similar heterocyclic compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its application in synthetic chemistry and drug design.

| Property | Value | Reference |

| Molecular Formula | C₅H₄BrF₃N₂ | [1][2] |

| Molecular Weight | 229.00 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 105.0 to 109.0 °C | [1][3] |

| CAS Number | 60061-68-9 | [1][2][3][4] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

| Expected Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 2.3 - 2.5 | Singlet (s) | -CH₃ |

| ~ 12.0 - 14.0 | Broad Singlet (br s) | N-H |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Expected Chemical Shift (δ) ppm | Assignment | |---|---|---| | ~ 10 - 15 | -CH₃ | | ~ 95 - 105 | C4-Br | | ~ 120 - 130 (quartet, J ≈ 270 Hz) | -CF₃ | | ~ 140 - 150 (quartet, J ≈ 35 Hz) | C5-CF₃ | | ~ 150 - 160 | C3-CH₃ |

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance)

| Expected Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -60 to -70 | Singlet (s) | -CF₃ |

Mass Spectrometry (MS)

| m/z | Interpretation | |---|---|---| | ~ 228/230 | [M]⁺ molecular ion peak (presence of Br isotopes) | | ~ 149 | [M - Br]⁺ | | ~ 69 | [CF₃]⁺ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~ 3100 - 3300 | N-H stretch |

| ~ 2900 - 3000 | C-H stretch (methyl) |

| ~ 1500 - 1600 | C=N, C=C stretch (pyrazole ring) |

| ~ 1100 - 1300 | C-F stretch (trifluoromethyl) |

| ~ 500 - 700 | C-Br stretch |

Experimental Protocols

A detailed, experimentally validated protocol for the synthesis and purification of this compound is not explicitly described in the available literature. However, a general synthetic approach for such compounds involves the cyclization of a β-diketone precursor with hydrazine, followed by bromination.

General Synthesis Workflow

The logical workflow for the synthesis and characterization of this compound is depicted in the following diagram.

Caption: General workflow for the synthesis and characterization of this compound.

Signaling Pathways and Applications

This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals.[1] The pyrazole scaffold is a common feature in many biologically active compounds. The introduction of a bromine atom provides a reactive handle for further functionalization via cross-coupling reactions, while the trifluoromethyl group can enhance metabolic stability and binding affinity of the final products.

The logical relationship for its application in drug discovery is outlined below.

Caption: Role of the title compound as a building block in a typical drug discovery pipeline.

Disclaimer: This document is intended for informational purposes for a scientific audience. The lack of detailed, peer-reviewed experimental data necessitates a cautious approach when using this information for practical applications. Independent verification of all data is strongly recommended.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Bromo-3-Methyl-5-(Trifluoromethyl)-1H-Pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of the heterocyclic compound 4-Bromo-3-Methyl-5-(Trifluoromethyl)-1H-pyrazole. This document outlines the expected spectroscopic behavior and provides detailed experimental protocols relevant to its analysis, serving as a vital resource for researchers in synthetic chemistry, drug discovery, and materials science.

Compound Profile

This compound is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The structural features of this molecule, including a bromine atom, a methyl group, and a trifluoromethyl group, impart unique physicochemical properties that can be elucidated through spectroscopic techniques.

| Property | Value | Reference |

| CAS Number | 60061-68-9 | [1] |

| Molecular Formula | C₅H₄BrF₃N₂ | [1] |

| Molar Mass | 229.00 g/mol | [1] |

| Melting Point | 105.0 to 109.0 °C | [1] |

| Boiling Point | 242.0 ± 35.0 °C (Predicted) | [1] |

NMR Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) environments within the molecule.

While specific experimental spectra for this compound are not publicly available in the searched literature, this section outlines the expected chemical shifts and coupling constants based on the analysis of structurally similar pyrazole derivatives.

Predicted ¹H, ¹³C, and ¹⁹F NMR Data

The following tables summarize the anticipated NMR data for this compound. These predictions are based on established principles of NMR spectroscopy and data from related fluorinated and brominated pyrazole compounds.

Table 1: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| NH | 13.0 - 14.0 | Broad Singlet | - |

| CH₃ | 2.3 - 2.5 | Singlet | - |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted C-F Coupling (J, Hz) |

| C=C-Br | 95 - 105 | Singlet | - |

| C-CH₃ | 140 - 150 | Quartet | ~35-40 (²JCF) |

| C-CF₃ | 135 - 145 | Quartet | ~1-3 (³JCF) |

| CF₃ | 118 - 122 | Quartet | ~270-280 (¹JCF) |

| CH₃ | 10 - 15 | Quartet | ~1-2 (³JCF) |

Table 3: Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| CF₃ | -60 to -65 | Singlet |

Mass Spectrometry Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its fragmentation pathways.

Predicted Mass Spectrometry Data

The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak (M) and any bromine-containing fragment ions, with two peaks of nearly equal intensity separated by two mass units (M and M+2).

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 228/230 | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom. |

| [M-Br]⁺ | 149 | Loss of the bromine atom. |

| [M-CF₃]⁺ | 159/161 | Loss of the trifluoromethyl group. |

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality and reproducible NMR and MS data. The following sections provide generalized methodologies applicable to the analysis of this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 16 ppm.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2 seconds.

-

-

¹⁹F NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: +50 to -250 ppm.

-

Number of scans: 64-128.

-

Relaxation delay: 2 seconds.

-

Reference: External CFCl₃ (δ = 0 ppm).

-

Mass Spectrometry Protocol

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

Instrumentation and Data Acquisition (Electron Ionization - EI):

-

Mass Spectrometer: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source is commonly used for volatile compounds.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Inlet temperature: 250 °C.

-

Oven program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C).

-

-

MS Conditions:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 40-400.

-

Scan speed: 1-2 scans/second.

-

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow from sample handling to final data analysis for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of the target compound.

This guide provides a foundational understanding of the NMR and mass spectrometry analysis of this compound. While specific experimental data remains elusive in the public domain, the provided predictions and protocols offer a robust framework for researchers to conduct their own analyses and contribute to the growing body of knowledge on this important class of molecules.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Activity of Trifluoromethylated Pyrazoles

The incorporation of a trifluoromethyl (CF3) group into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] When this functional group is combined with the pyrazole scaffold, a five-membered nitrogen-containing heterocycle, the resulting compounds exhibit a remarkable breadth of biological activities.[4][5] Trifluoromethylated pyrazoles are privileged structures found in numerous approved drugs and agrochemicals, targeting a wide array of enzymes and receptors.[1][6][7]

This technical guide provides a comprehensive overview of the biological activities of trifluoromethylated pyrazoles, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Key Biological Activities and Molecular Targets

Trifluoromethylated pyrazoles have been extensively investigated for various therapeutic applications, demonstrating significant activity as anti-inflammatory, anticancer, antimicrobial, and immunomodulatory agents.

Anti-inflammatory Activity: COX-2 Inhibition

A prominent class of trifluoromethylated pyrazoles acts as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain.[8] The CF3 group plays a crucial role in conferring selectivity for COX-2 over the COX-1 isoform, which is associated with gastrointestinal side effects.[8]

The drug Celecoxib , a selective COX-2 inhibitor, features a trifluoromethylpyrazole core and is widely used for treating inflammatory disorders.[1] Research has shown that various 1,5-diaryl-3-(trifluoromethyl)pyrazole derivatives exhibit potent anti-inflammatory properties. For instance, in a carrageenan-induced rat paw edema assay, several compounds showed significant inhibition of inflammation, with some 3-trifluoromethylpyrazoles demonstrating 62-76% activity compared to the 78% inhibition by indomethacin.[9]

Immunomodulatory Activity: NFAT Transcription Factor Regulation

A series of 3,5-bis(trifluoromethyl)pyrazoles (BTPs) has been identified as novel inhibitors of cytokine production, including Interleukin-2 (IL-2), IL-4, and IL-5.[10] These compounds regulate the activity of the Nuclear Factor of Activated T-cells (NFAT) transcription factor. Unlike immunosuppressants such as cyclosporine A, BTPs do not directly inhibit the calcineurin phosphatase enzyme.[10] Instead, they maintain NFAT in its phosphorylated state within the cytosol, preventing its translocation to the nucleus and subsequent transcription of cytokine genes.[10] This distinct mechanism of action presents a promising avenue for new immunomodulatory therapies.[10]

Caption: Calcineurin-NFAT signaling pathway and the inhibitory point of BTPs.

Anticancer Activity

Trifluoromethylated pyrazoles have emerged as potent anticancer agents through various mechanisms, including tubulin polymerization inhibition and cytotoxicity.

-

Tubulin Targeting Agents: A hybrid class of combretastatin-(trifluoromethyl)pyrazole analogues has been developed as tubulin polymerization inhibitors.[11] These compounds bind to the colchicine binding site on tubulin, disrupting microtubule assembly and leading to cell cycle arrest and apoptosis.[11] Compound C-23 , a 1,5-diaryl-3-(trifluoromethyl)pyrazole, was identified as a potent agent against multiple cancer cell lines, including multidrug-resistant ones.[11]

-

Cytotoxic Agents: Several pyrazole derivatives have demonstrated significant cytotoxic activity against cancer cell lines.[12] For example, S-substituted-1,3,4-oxadiazoles bearing a N-methyl-4-(trifluoromethyl) phenyl pyrazole moiety showed good anticancer activity against MCF-7 breast cancer cells.[12]

Antimicrobial and Antifungal Activity

The trifluoromethyl-pyrazole scaffold is also a key component in compounds designed to combat bacterial and fungal infections.

-

Antibacterial Agents: Phenyl-substituted pyrazole derivatives are effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6][13] Some 3,5-bis(trifluoromethyl)phenyl substituted pyrazoles show potent growth inhibition of planktonic Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL.[13] These compounds are also effective at eradicating biofilms of S. aureus.[6]

-

Antifungal Agents (SDH Inhibitors): In the field of agrochemicals, trifluoromethyl-pyrazole-4-carboxamides have been developed as potent succinate dehydrogenase (SDH) inhibitors.[14] SDH is a crucial enzyme in the mitochondrial respiratory chain of fungi. By inhibiting this enzyme, these compounds disrupt fungal respiration and exhibit excellent activity against phytopathogenic fungi like Gibberella zea and Fusarium oxysporum.[14]

Quantitative Bioactivity Data

The following tables summarize the quantitative data for various biological activities of trifluoromethylated pyrazoles as reported in the literature.

Table 1: Anti-inflammatory and COX Inhibitory Activity

| Compound Class | Assay | Target | Result | Reference |

|---|---|---|---|---|

| 3-Trifluoromethylpyrazoles | Carrageenan-induced rat paw edema | In vivo anti-inflammatory | 62-76% inhibition | [9] |

| 5-Trifluoromethylpyrazoles | Carrageenan-induced rat paw edema | In vivo anti-inflammatory | 47-76% inhibition | [9] |

| Trifluoromethyl-pyrazole-carboxamides | In vitro COX inhibition | COX-1 / COX-2 | Potent inhibition with COX-2 selectivity |[8] |

Table 2: Anticancer and Cytotoxic Activity

| Compound Class | Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Combretastatin-(trifluoromethyl)pyrazole (C-23) | MCF-7 (Breast Cancer) | IC50 | Potent | [11] |

| S-substituted-1,3,4-oxadiazole-pyrazole hybrids | MCF-7 (Breast Cancer) | IC50 | 15.54 µM |[12] |

Table 3: Antimicrobial and Antifungal Activity

| Compound Class | Organism | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 3,5-Bis(trifluoromethyl)phenyl-pyrazoles | Gram-positive bacteria | MIC | As low as 0.25 µg/mL | [13] |

| 4-Isopropyl aniline pyrazole derivative | S. aureus strains | MIC | 1 to 2 µg/mL | [13] |

| 5-Trifluoromethyl-pyrazole-4-carboxamide (7a) | Gibberella zeae | EC50 | 1.8 µg/mL | [14] |

| 5-Trifluoromethyl-pyrazole-4-carboxamide (7c) | Fusarium oxysporum | EC50 | 1.5 µg/mL | [14] |

| 5-Trifluoromethyl-pyrazole-4-carboxamide (7f) | Succinate Dehydrogenase (SDH) | IC50 | 6.9 µg/mL |[14] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of these compounds. The following sections provide generalized protocols based on common practices in the literature.

General Synthesis: Knorr Pyrazole Synthesis

The Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is a foundational method for preparing pyrazoles.[15]

Protocol:

-

Reaction Setup: To a solution of a trifluoromethyl-β-diketone (1.0 eq.) in ethanol, add a substituted hydrazine derivative (1.0-1.2 eq.).[9]

-

Condensation: Add a catalytic amount of a suitable acid (e.g., glacial acetic acid).[15]

-

Heating: Heat the reaction mixture to reflux (typically 80-100°C) for a period ranging from 1 to 24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).[9][15]

-

Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath to facilitate precipitation.[15]

-

Purification: Collect the solid product by filtration, wash with a small amount of cold solvent (e.g., water or ethanol), and air dry.[15] Further purification can be achieved by recrystallization or column chromatography.[15]

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pharmatutor.org [pharmatutor.org]

- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

The Pivotal Role of the Bromine Atom in the Reactivity and Application of Pyrazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a bromine atom onto the pyrazole scaffold is a critical and versatile strategy in synthetic and medicinal chemistry. This technical guide provides an in-depth analysis of the multifaceted role of bromine in modulating the reactivity and biological activity of pyrazole compounds. We will explore its influence on electrophilic substitution, its utility as a synthetic handle for cross-coupling reactions, and its participation in halogen bonding. This guide will also present detailed experimental protocols, quantitative data, and visual representations of reaction pathways and biological signaling to serve as a comprehensive resource for researchers in the field.

Introduction: The Significance of Brominated Pyrazoles

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, owing to their diverse biological activities and unique chemical properties.[1] The strategic placement of a bromine atom on the pyrazole ring significantly enhances their utility. Brominated pyrazoles serve as crucial intermediates in the synthesis of complex molecules, enabling the introduction of various functional groups through cross-coupling reactions.[2] This functionalization is paramount in the development of novel therapeutic agents for a range of diseases, including cancer, inflammatory disorders, and neurological conditions.[3][4]

The bromine atom's influence extends beyond its role as a synthetic linchpin. Its electronegativity and polarizability alter the electronic landscape of the pyrazole ring, impacting its acidity, basicity, and susceptibility to further reactions. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and crystal engineering.[5] This guide will delve into these aspects, providing a detailed understanding of how the bromine atom's presence dictates the chemical and biological behavior of pyrazole compounds.

The Role of Bromine in Pyrazole Synthesis and Reactivity

The introduction of a bromine atom onto the pyrazole ring is a key step in the synthesis of many complex pyrazole derivatives. This section details the common methods for bromination and the subsequent reactivity of the C-Br bond.

Synthesis of Brominated Pyrazoles

The bromination of pyrazoles can be achieved through various methods, with the choice of reagent and conditions determining the regioselectivity and efficiency of the reaction.

Table 1: Comparison of Common Pyrazole Bromination Methods

| Method | Brominating Agent | Typical Conditions | Yield (%) | Advantages | Disadvantages | Reference |

| Direct Bromination | Elemental Bromine (Br₂) | Inert solvent (e.g., CHCl₃, CCl₄) | Variable | Readily available reagent | Can lead to over-bromination; corrosive and toxic | [2] |

| N-Halosuccinimide (NBS) Bromination | N-Bromosuccinimide | DMF, 0 °C to rt | High (e.g., 96%) | Mild conditions, high yields, good regioselectivity | Requires careful temperature control | [6] |

| Photochemical Bromination | N-Bromosuccinimide | Chloroform, UV light | Dependent on photolysis time | Can provide alternative selectivity | Requires specialized equipment | [7] |

| Electrochemical Bromination | Sodium Bromide (NaBr) | Acetonitrile, Pt electrodes, constant current | Efficient | Uses inexpensive bromine source, clean energy | Can require excess brominating agent due to side reactions |

This protocol describes the regioselective bromination of a pyrazole derivative at the 4-position using N-bromosuccinimide (NBS).

-

Materials:

-

Boc-protected pyrazole derivative (2.5 mmol)

-

Dimethylformamide (DMF) (10 mL)

-

N-Bromosuccinimide (NBS) (2.8 mmol)

-

Dichloromethane (25 mL)

-

Hydrochloric acid (2 M, 50 mL)

-

Saturated sodium bicarbonate solution (50 mL)

-

Water (50 mL)

-

Saturated brine (25 mL)

-

Magnesium sulfate (anhydrous)

-

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the Boc-protected pyrazole (2.5 mmol) in DMF (10 mL).

-

Cool the stirred solution to 0 °C using an ice bath.

-

Add NBS (2.8 mmol) in small portions over 20 minutes, maintaining the temperature at 0 °C.

-

Continue stirring at 0 °C for an additional 30 minutes.

-

Allow the reaction to warm to room temperature and monitor its completion using Thin Layer Chromatography (TLC) (eluent: ethyl acetate/petroleum ether, 6:4).

-

Upon completion, dilute the reaction mixture with dichloromethane (25 mL).

-

Wash the organic layer sequentially with 2 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), water (50 mL), and saturated brine (25 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be further purified by trituration or column chromatography.[6]

-

Reactivity of the Carbon-Bromine Bond: Cross-Coupling Reactions

The C-Br bond on the pyrazole ring is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example.

Table 2: Representative Yields for Suzuki-Miyaura Coupling of 4-Bromopyrazoles

| Pyrazole Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromo-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | >95 | [8] |

| 4-Bromo-1-methyl-1H-pyrazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | 92 | [8] |

| 4-Bromo-1H-pyrazole | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | 85 | [8] |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | 60 | [9] |

This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 4-bromopyrazole derivative with an arylboronic acid.

-

Materials:

-

4-Bromopyrazole derivative (0.1 mmol, 1.0 equiv)

-

Arylboronic acid (0.11 mmol, 1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.005 mmol, 5 mol%)

-

Sodium carbonate (Na₂CO₃) (0.25 mmol, 2.5 equiv)

-

1,4-Dioxane (1.6 mL)

-

Water (0.4 mL)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a Schlenk tube, add the 4-bromopyrazole derivative, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

-

Evacuate and backfill the tube with an inert gas (e.g., argon); repeat this cycle three times.

-

Add 1,4-dioxane and water to the tube.

-

Seal the tube and heat the reaction mixture to 90 °C for 6 hours with vigorous stirring.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[8]

-

Physicochemical Influence of the Bromine Atom

The presence of a bromine atom significantly alters the physicochemical properties of the pyrazole ring through inductive and resonance effects, and by enabling halogen bonding.

Electronic Effects

The electron-withdrawing inductive effect of the bromine atom deactivates the pyrazole ring towards electrophilic substitution. This effect can also influence the acidity of the N-H proton. While specific pKa data for a direct comparison of pyrazole and 4-bromopyrazole can be complex due to tautomerism, the general trend is that electron-withdrawing groups increase the acidity of the N-H proton.[10] The pyridine-like nitrogen atom's basicity is also reduced.[11]

Halogen Bonding

The bromine atom on a pyrazole ring can act as a halogen bond donor. This is due to the formation of a "σ-hole," a region of positive electrostatic potential on the outermost portion of the bromine atom, opposite to the C-Br bond. This positive region can interact favorably with Lewis bases, such as oxygen or nitrogen atoms. X-ray crystallographic studies of 4-bromo-1H-pyrazole have provided evidence for these interactions, which can influence crystal packing and molecular recognition in biological systems.[5]

Table 3: Crystallographic Data for 4-Halogenated-1H-pyrazoles

| Compound | Crystal System | Space Group | H-Bonding Motif | Key Intermolecular Distances (Å) | Reference |

| 4-Fluoro-1H-pyrazole | Monoclinic | P2₁/c | Catemeric chains | N···N: 2.871(2) | [5] |

| 4-Chloro-1H-pyrazole | Orthorhombic | Pnma | Trimeric units | N···N: 2.883(2) | [5] |

| 4-Bromo-1H-pyrazole | Orthorhombic | Pnma | Trimeric units | N···N: 2.890(4) | [5] |

| 4-Iodo-1H-pyrazole | Monoclinic | P2₁/c | Catemeric chains | N···N: 2.883(3), I···I: 3.909(1) | [5] |

The isostructural nature of 4-chloro- and 4-bromo-1H-pyrazole, forming trimeric hydrogen-bonding motifs, highlights the influence of the halogen's size and polarizability on the crystal packing.

Role in Drug Development: Brominated Pyrazoles as Kinase Inhibitors

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in the core of kinase inhibitors.[3][4] The bromine atom plays a crucial role in modulating the potency and selectivity of these inhibitors. It can serve as a point for further derivatization to explore the inhibitor's structure-activity relationship (SAR) or can directly interact with the kinase active site.

A study on pyrazolo[3,4-g]isoquinoline derivatives as kinase inhibitors revealed that the introduction of a bromine atom at the 8-position was detrimental to the inhibition of Haspin, a serine/threonine kinase.[12] This highlights the sensitive nature of inhibitor-protein interactions and how the position of a substituent like bromine can dramatically alter biological activity.

Table 4: Kinase Inhibitory Activity of Pyrazolo[3,4-g]isoquinoline Derivatives

| Compound | R | Haspin IC₅₀ (nM) | CLK1 IC₅₀ (nM) | % Haspin Inhibition at 1 µM | Reference |

| 3a | -CH₃ | 167 | 101 | - | [12] |

| 4 | -Br (at pos. 8) | >1000 | - | 23 | [12] |

This data indicates that while the methyl-substituted compound 3a is a potent Haspin inhibitor, the brominated analog 4 shows significantly reduced activity. This could be due to steric hindrance or unfavorable electronic interactions within the ATP-binding pocket of Haspin.

Cyclin-dependent kinase 8 (CDK8) is another important target in drug discovery, particularly for inflammatory diseases and cancer.[13] The TGF-β/Smad signaling pathway, which is often dysregulated in these conditions, is modulated by CDK8. Pyrazole-based inhibitors have been identified for CDK8, and the bromine atom can be a key feature in optimizing their binding affinity and selectivity.

Conclusion

The bromine atom is a powerful tool in the design and synthesis of novel pyrazole compounds for a wide range of applications, particularly in drug discovery. Its role is multifaceted: it serves as a versatile synthetic handle for the construction of complex molecular architectures, it modulates the physicochemical properties of the pyrazole ring through electronic effects, and it can participate in halogen bonding to influence molecular recognition and crystal packing. The strategic incorporation of bromine can lead to compounds with enhanced biological activity and selectivity. A thorough understanding of the principles outlined in this guide is essential for researchers aiming to harness the full potential of brominated pyrazoles in their scientific endeavors. The provided experimental protocols and data serve as a practical resource for the synthesis and evaluation of these important chemical entities.

References

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. scielo.org.mx [scielo.org.mx]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. books.rsc.org [books.rsc.org]

- 7. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential therapeutic targets for trifluoromethyl-pyrazole derivatives

An In-depth Technical Guide to the Therapeutic Targets of Trifluoromethyl-Pyrazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic incorporation of a trifluoromethyl (CF3) group can significantly enhance a molecule's pharmacological profile by improving metabolic stability, lipophilicity, and binding affinity.[2][3] Consequently, trifluoromethyl-pyrazole derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the key therapeutic targets for these derivatives, focusing on their mechanisms of action in inflammation, oncology, infectious diseases, and neurodegenerative disorders. It consolidates quantitative pharmacological data, details relevant experimental protocols, and visualizes critical pathways and workflows to support ongoing research and drug development efforts.

Introduction: The Synergy of Pyrazole and Trifluoromethyl Moieties

The five-membered pyrazole ring, with its two adjacent nitrogen atoms, offers a planar, electron-rich structure that is amenable to versatile chemical modification and facilitates specific binding to biological targets.[4] Its derivatives are known for a wide array of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[4][5] The trifluoromethyl group, a bioisostere of the methyl group, is a key functional group in modern drug design. Its strong electron-withdrawing nature and high lipophilicity can profoundly alter the pharmacokinetic and pharmacodynamic properties of a parent molecule, often leading to enhanced efficacy and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.[2][6] The combination of these two moieties has yielded compounds with potent and selective activities against a range of important therapeutic targets.

Key Therapeutic Targets and Mechanisms of Action

Trifluoromethyl-pyrazole derivatives have been successfully developed to target a diverse array of enzymes, receptors, and structural proteins. The primary areas of therapeutic intervention are detailed below.

Anti-inflammatory: Cyclooxygenase (COX) Inhibition

A major therapeutic application of trifluoromethyl-pyrazole derivatives is in the management of inflammation, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7] These enzymes mediate the conversion of arachidonic acid to prostaglandins, which are key signaling molecules in the inflammatory cascade. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced at sites of inflammation.[4] Many trifluoromethyl-pyrazole derivatives have been designed as selective COX-2 inhibitors, mirroring the mechanism of celecoxib, a well-known anti-inflammatory drug that also features a pyrazole core.[4][8][9] This selectivity is advantageous as it minimizes the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[4][10] The trifluoromethyl group often plays a crucial role by inserting deep into the COX-2 active site, forming key interactions that enhance binding and selectivity.[10][11]

Anticancer: Targeting Kinases and Tubulin

The anticancer potential of trifluoromethyl-pyrazole derivatives is extensive, with compounds demonstrating activity against multiple targets.

-

Protein Kinase Inhibition : Protein kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival; their dysregulation is a hallmark of cancer.[12][13] Trifluoromethyl-pyrazole derivatives have been developed as potent inhibitors of several key kinases:

-

Epidermal Growth Factor Receptor (EGFR) : Compounds have shown significant inhibitory activity against EGFR tyrosine kinase, a key driver in many cancers.[14][15]

-

Akt (Protein Kinase B) : As a central node in the PI3K signaling pathway, Akt is a prime target for cancer therapy. Pyrazole derivatives have been identified as effective Akt inhibitors.[13][16]

-

Other Kinases : Various derivatives have also shown inhibitory activity against BRAF, p38α, PDGFRβ, and Cyclin-Dependent Kinases (CDKs), highlighting the scaffold's versatility in targeting diverse kinase families.[12][16]

-

-

Tubulin Polymerization Inhibition : Microtubules, polymers of tubulin, are essential for cell division, making them a validated target for anticancer drugs. Certain trifluoromethyl-pyrazole hybrids act as tubulin polymerization inhibitors, binding to the colchicine binding site and disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.[17][18]

-

General Cytotoxicity : Many novel derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines, including breast (MCF-7), colon (HT-29), lung (A549), and leukemia (K562).[5][14][17]

Antimicrobial and Antifungal Activity

-

Antibacterial Agents : Trifluoromethyl-pyrazole derivatives have shown significant promise in combating drug-resistant bacteria. Several compounds are potent growth inhibitors of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][6][19] These agents can also prevent and eradicate bacterial biofilms, a major challenge in treating chronic infections.[6][19] Mechanistic studies suggest that some of these compounds may act as cell membrane-disrupting agents.[1]

-

Antifungal Agents : A key target for antifungal activity is succinate dehydrogenase (SDH), an enzyme crucial for fungal respiration.[20] Certain N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have been identified as potent SDH inhibitors, exhibiting excellent activity against phytopathogenic fungi.[20]

Neurodegenerative Disorders

The pyrazole scaffold is also being explored for its potential in treating neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease.[21]

-

Monoamine Oxidase (MAO) Inhibition : MAO enzymes (MAO-A and MAO-B) are involved in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and Parkinson's disease. Pyrazoline derivatives have been identified as potent and selective MAO inhibitors.[3][22]

-

Huntington's Disease (HD) : A series of fused 3-hydroxy-3-trifluoromethylpyrazoles was found to revert the toxicity induced by the mutant huntingtin (Htt) protein in phenotypic screens, suggesting a potential therapeutic avenue for this debilitating disease.[23]

Quantitative Pharmacological Data

The following tables summarize the reported biological activities of various trifluoromethyl-pyrazole derivatives against their respective targets.

Table 1: Anti-inflammatory and COX Inhibitory Activity

| Compound Class/Name | Target | IC50 Value (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Pyrazole-carboxamide (3b) | COX-1 | 0.46 | 0.12 | [4][7] |

| Pyrazole-carboxamide (3b) | COX-2 | 3.82 | [4][7] | |

| Pyrazole-carboxamide (3g) | COX-1 | 4.45 | 1.68 | [4][7] |

| Pyrazole-carboxamide (3g) | COX-2 | 2.65 | [4][7] | |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-1 | 4.5 | 225 | [8] |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 | [8] | |

| Diarylpyrazole (Compound 11a) | COX-2 | 1.24 | 7.03 | [9] |

| Pyrazole Derivatives (11, 12, 15) | COX-2 | 0.043 - 0.049 | N/A |[24] |

Table 2: Anticancer Activity (Kinase Inhibition and Cytotoxicity)

| Compound/Class | Target/Cell Line | IC50 / GI50 Value (µM) | Reference |

|---|---|---|---|

| Pyrazole Derivative (49) | EGFR Tyrosine Kinase | 0.26 | [14] |

| Pyrazole Derivative (49) | HER-2 Tyrosine Kinase | 0.20 | [14] |

| Pyrazole Derivative (5b) | Tubulin Polymerization | 7.30 | [17] |

| Pyrazole Derivative (5b) | K562 (Leukemia) | 0.021 | [17] |

| Pyrazole Derivative (5b) | A549 (Lung Cancer) | 0.69 | [17] |

| S-substituted-1,3,4-oxadiazole-pyrazole | MCF-7 (Breast Cancer) | 15.54 | [14] |

| Pyrazole Derivatives (11, 12, 15) | MCF-7 (Breast Cancer) | 2.85 - 23.99 | [24] |

| Pyrazole Derivatives (11, 12, 15) | HT-29 (Colon Cancer) | 2.12 - 69.37 |[24] |

Table 3: Antimicrobial and Antifungal Activity

| Compound Class | Target Organism | MIC / EC50 Value (µg/mL) | Reference |

|---|---|---|---|

| 3,5-bis(trifluoromethyl)phenyl pyrazoles | Gram-positive bacteria | As low as 0.25 | [6] |

| Pyrazole-carboxamide (7a) | Gibberella zeae | 1.8 | [20] |

| Pyrazole-carboxamide (7c) | Fusarium oxysporum | 1.5 | [20] |

| Pyrazole-carboxamide (7f) | Phytophthora infestans | 6.8 | [20] |

| Pyrazole-carboxamide (7f) | Succinate Dehydrogenase (SDH) | 6.9 (IC50) |[20] |

Experimental Protocols

The evaluation of trifluoromethyl-pyrazole derivatives involves a range of standardized in vitro and in vivo assays.

In Vitro COX Inhibition Assay

This assay is used to determine the potency and selectivity of compounds against COX-1 and COX-2 isoforms.

-

Principle : The assay measures the peroxidase activity of the COX enzyme, which catalyzes the oxidation of a chromogenic substrate (like N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the presence of arachidonic acid. The intensity of the color developed is proportional to the enzyme activity.

-

General Protocol :

-

Recombinant human COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the test compound (or a reference inhibitor like celecoxib) in a buffer solution.

-

The reaction is initiated by adding a solution of arachidonic acid and the colorimetric substrate.

-

The plate is incubated at room temperature for a specified time (e.g., 5-10 minutes).

-

The absorbance is measured using a plate reader at a specific wavelength (e.g., 590-620 nm).

-

The percentage of inhibition is calculated relative to a vehicle control, and IC50 values are determined by plotting inhibition versus compound concentration.[4][7]

-

In Vitro Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

-

Principle : Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

-

General Protocol :

-

Cancer cells (e.g., MCF-7, HT-29) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the trifluoromethyl-pyrazole derivatives for a specified period (e.g., 48 or 72 hours).

-

After incubation, the treatment medium is removed, and MTT solution is added to each well.

-

The plate is incubated for 2-4 hours to allow formazan crystal formation.

-

A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

The absorbance of the purple solution is measured, typically at 570 nm.

-

The GI50 or IC50 value (concentration required to inhibit cell growth by 50%) is calculated from the dose-response curve.[14][17]

-

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)

This is a classic and widely used model for evaluating the acute anti-inflammatory activity of compounds.

-

Principle : Subplantar injection of carrageenan into a rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

-

General Protocol :

-

Animals (typically Wistar or Sprague-Dawley rats) are divided into groups (vehicle control, positive control like indomethacin, and test compound groups).

-

The initial volume of the rat's hind paw is measured using a plethysmometer.

-

The test compounds or control substances are administered, usually orally (p.o.) or intraperitoneally (i.p.).

-

After a set time (e.g., 1 hour), 0.1 mL of a 1% carrageenan solution is injected into the subplantar region of the hind paw.

-

Paw volume is measured again at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.[8][25]

-

Visualizing Pathways and Workflows

Diagrams created using DOT language help to clarify complex biological pathways and experimental processes.

Caption: Selective inhibition of the COX-2 pathway by trifluoromethyl-pyrazole derivatives.

Caption: Inhibition of the EGFR signaling cascade by a trifluoromethyl-pyrazole derivative.

Caption: A typical workflow for the development of novel therapeutic agents.

Conclusion and Future Directions

Trifluoromethyl-pyrazole derivatives represent a highly fruitful area of medicinal chemistry, with demonstrated efficacy against a wide range of therapeutic targets. Their success as selective COX-2 inhibitors is well-established, and their growing potential as kinase inhibitors for oncology, novel antibiotics for resistant pathogens, and modulators of neuronal targets is clear. Future research should focus on optimizing the selectivity and pharmacokinetic properties of these compounds to reduce off-target effects and improve clinical translatability. The exploration of novel hybrid molecules that combine the trifluoromethyl-pyrazole scaffold with other pharmacophores could lead to multi-target agents with enhanced therapeutic profiles. As synthetic methodologies continue to advance, the generation of diverse and complex libraries of these derivatives will undoubtedly uncover new leads for treating some of the most challenging human diseases.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trifluoromethyl-pyrazole-carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. pubs.acs.org [pubs.acs.org]